Lipophilicity Profiling Across N-Alkyl Piperazine Analogs
The target compound's computed XLogP3-AA of -1.6 situates it at a specific lipophilicity threshold for CNS drug-likeness, with values between -1 and 3 being optimal for brain penetration [1]. When compared using PubChem's XLogP3 algorithm (version 3.0), 5-(4-ethylpiperazin-1-yl)pyridine-3-carboxylic acid differs from the methyl analog (CID 49669412) by +0.4 log units, from the unsubstituted piperazine analog (CID 44119289) by +1.2 log units, and from the phenyl analog (CID 70699034) by an estimated -1.8 log units (computed XLogP3 = +0.2) [2]. This quantifiable difference in lipophilicity directly influences passive membrane permeability and solubility, which are key determinants of assay performance.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -1.6 |
| Comparator Or Baseline | 5-(4-Methylpiperazin-1-yl)pyridine-3-carboxylic acid: XLogP3-AA = -2.0; 5-(Piperazin-1-yl)pyridine-3-carboxylic acid: XLogP3-AA = -2.8 |
| Quantified Difference | Δ = +0.4 log units vs. methyl analog; Δ = +1.2 log units vs. unsubstituted piperazine analog |
| Conditions | Computed via PubChem XLogP3 3.0 algorithm; consistent method across all comparators. |
Why This Matters
The 0.4 log unit shift relative to the methyl analog places this compound closer to the CNS drug-like sweet spot (XLogP 1–3), making it a more suitable starting point for CNS-targeted library synthesis compared to the more hydrophilic methyl or unsubstituted versions.
- [1] Pajouhesh, H. and Lenz, G.R. (2005) 'Medicinal chemical properties of successful central nervous system drugs', NeuroRx, 2(4), pp. 541–553. doi:10.1602/neurorx.2.4.541. View Source
- [2] PubChem CID 125457717 (target), CID 49669412 (5-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid, XLogP3-AA = -2.0), CID 44119289 (5-(piperazin-1-yl)pyridine-3-carboxylic acid, XLogP3-AA = -2.8). Computed by XLogP3 3.0, accessed May 2026. View Source
